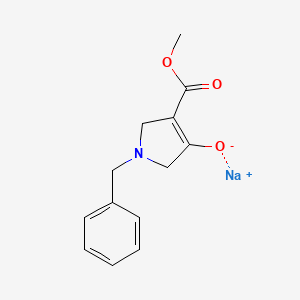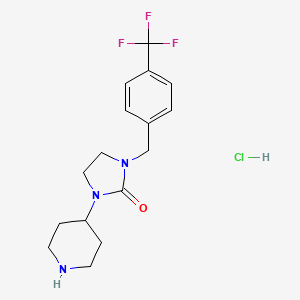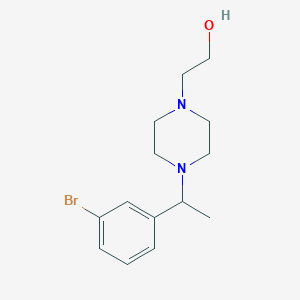
2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol
Descripción general
Descripción
“2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol” is a chemical compound with the CAS Number: 1355532-16-9 . It has a molecular weight of 313.24 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a novel compound was obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H21BrN2O/c1-12(13-2-4-14(15)5-3-13)17-8-6-16(7-9-17)10-11-18/h2-5,12,18H,6-11H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol” are not available, the compound’s synthesis involves reactions with amines .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies :
- A study described the synthesis of a structurally similar compound, demonstrating the optimized technological parameters like raw material ratio, reaction time, and temperature for the synthesis process (Wang Jin-peng, 2013).
- Another research focused on the synthesis of piperazine derivatives, highlighting their spectral characterization and biological evaluation. This study provides insights into the chemical processes and potential biological applications of such compounds (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Pharmacological Applications :
- A paper discussed the synthesis and effects of 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates on learning and memory facilitation in mice, indicating potential neurological applications (Li Ming-zhu, 2012).
Antimicrobial Activity :
- Research on new pyridine derivatives, including compounds similar to 2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol, showed variable and modest antimicrobial activity against various bacterial and fungal strains (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Antitumor Activity :
- A study on the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides explored their potential antitumor activity, suggesting a potential application in cancer research (N. Hakobyan, Z. A. Hovasyan, L. Nersesyan, A. S. Agaronyan, I. S. Danielyan, G. Panosyan, G. Gevorgyan, A. Oganesyan, 2020).
Spectral and Structural Analysis :
- An investigation into the synthesis of a new cadmium salt involving 2-(piperazin-1-yl)ethanol, closely related to the compound , provided valuable information on its spectral and structural characteristics (M. Hakimi, Z. Mardani, K. Moeini, E. Schuh, F. Mohr, 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-[4-[1-(3-bromophenyl)ethyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-12(13-3-2-4-14(15)11-13)17-7-5-16(6-8-17)9-10-18/h2-4,11-12,18H,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMNNTDLINLMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)
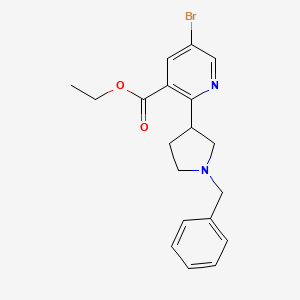
![N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide](/img/structure/B1408476.png)
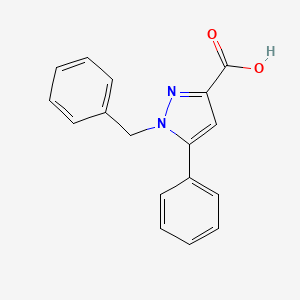

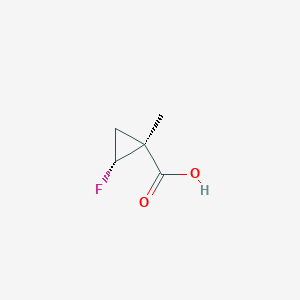
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine](/img/structure/B1408481.png)
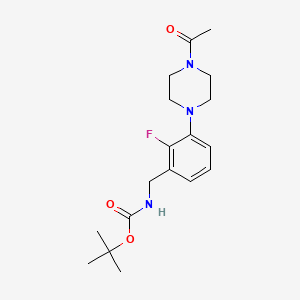
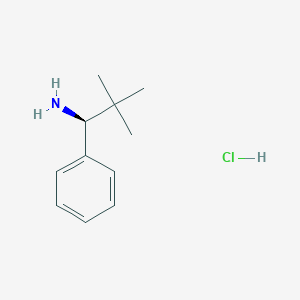
![Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408484.png)
